2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide
Description
This compound features a 1,2,4-triazin-3-ylthio scaffold linked to a benzo[d][1,3]dioxol-5-ylmethyl acetamide moiety. The triazinone core is known for its hydrogen-bonding capacity, which may enhance interactions with biological targets such as enzymes or receptors . Synthetic routes typically involve coupling a thiol-containing triazinone with a chloroacetamide intermediate under basic conditions, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c14-18-12(20)5-16-17-13(18)23-6-11(19)15-4-8-1-2-9-10(3-8)22-7-21-9/h1-3,5H,4,6-7,14H2,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEZYJXVRQWTKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CSC3=NN=CC(=O)N3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Thioether Formation:
Acetamide Group Addition: The final step involves the coupling of the intermediate with benzo[d][1,3]dioxole-5-ylmethylamine under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reduction: Reduction reactions can target the carbonyl groups in the triazine ring and the acetamide moiety.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, and biological activities:
Structural and Functional Insights:
Core Heterocycle Influence: The 1,2,4-triazinone core (target compound) vs. 1,2,4-triazole (e.g., 5j ) impacts hydrogen-bonding patterns. Benzothiazole derivatives (e.g., 5d ) prioritize π-π stacking with aromatic residues in targets like cyclooxygenase (COX), explaining their anti-inflammatory efficacy.
Substituent Effects :
- Benzodioxole (target compound and C26 ) increases lipophilicity (logP ~2.5–3.0), favoring CNS activity. In contrast, 4-fluorobenzyl (5j ) enhances electronegativity, improving anticonvulsant potency via sodium channel modulation.
- Furan-2-yl (anti-exudative agents ) introduces planar heteroaromaticity, aiding DNA intercalation or redox modulation.
Biological Activity Trends: Anticonvulsant analogs (e.g., 5j ) with ED₅₀ < 100 mg/kg and PI > 5 are considered promising. The target compound’s benzodioxole group may similarly enhance CNS bioavailability.
Synthetic Accessibility :
- The target compound’s synthesis mirrors methods for C26 , achieving moderate yields (62% for K-16 ). In contrast, benzothiazole derivatives require multistep routes with lower yields (~40–50% ).
Biological Activity
The compound 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide is a derivative of triazine with significant biological activity. This article explores its pharmacological properties, including its anticancer, antibacterial, and anti-inflammatory effects.
Chemical Structure and Synthesis
The compound features a triazine core linked to a benzo[d][1,3]dioxole moiety. The synthesis typically involves reactions that introduce the thiol group and subsequent modifications to achieve the desired biological activity. Several synthetic pathways have been documented for triazine derivatives, emphasizing the importance of the thiol group in enhancing biological efficacy .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). Notably, it was found to induce apoptosis through mechanisms involving the upregulation of pro-apoptotic proteins such as P53 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
A comparative analysis revealed that certain derivatives of this compound outperformed established chemotherapeutics like Erlotinib in inhibiting cell proliferation. For instance, one derivative showed an IC50 value of 0.88 µg/mL against PARP-1, indicating potent dual enzyme inhibition .
Antibacterial Activity
The compound also exhibits antibacterial properties against several pathogenic bacteria. Tests conducted against strains such as Escherichia coli and Staphylococcus aureus revealed effective inhibition, suggesting that the compound could serve as a potential lead for developing new antibacterial agents .
The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic processes essential for bacterial growth. This activity is particularly notable given the rising concern over antibiotic resistance.
Anti-inflammatory Effects
In addition to its anticancer and antibacterial properties, this compound has demonstrated anti-inflammatory effects . Studies indicated that it can modulate inflammatory cytokines such as IL-6 and TNF-α in vitro, which are critical mediators in inflammatory responses . The ability to reduce inflammation could make it beneficial in treating conditions characterized by chronic inflammation.
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance:
- Breast Cancer Model : In a xenograft model using MDA-MB-231 cells, treatment with the compound significantly reduced tumor growth without observable toxicity to surrounding tissues. This suggests a favorable therapeutic index for potential clinical applications .
- Infection Models : In models of bacterial infection, the compound demonstrated effective clearance of bacterial load in infected tissues, supporting its use as an adjunct therapy in infections resistant to standard antibiotics .
Summary of Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
